molecular formula C20H22ClN B606883 Cyclobenzaprine hydrochloride CAS No. 6202-23-9

Cyclobenzaprine hydrochloride

Katalognummer B606883
CAS-Nummer: 6202-23-9
Molekulargewicht: 311.85
InChI-Schlüssel: VXEAYBOGHINOKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclobenzaprine hydrochloride is a muscle relaxant used to help relax certain muscles in your body. It helps relieve pain, stiffness, and discomfort caused by strains, sprains, or injuries to your muscles . It is a white, crystalline tricyclic amine salt with the empirical formula C20H21N•HCl and a molecular weight of 311.9 .


Synthesis Analysis

A preparation method for cyclobenzaprine hydrochloride has been patented. The method involves the formation of radical anions by an electrochemical method, which ignites the reaction. This method overcomes the defects in prior synthetic technology, such as harsh reaction conditions, low possibility of controlling the operation, and extremely high cost .


Molecular Structure Analysis

Cyclobenzaprine hydrochloride has a molecular formula of C20H21N•HCl, an average mass of 311.848 Da, and a monoisotopic mass of 311.144073 Da . The structure of cyclobenzaprine includes a 2-D structure and a 3-D structure .


Physical And Chemical Properties Analysis

Cyclobenzaprine hydrochloride is a white, crystalline tricyclic amine salt with a melting point of 217°C . It has a molecular formula of C20H21N•HCl, an average mass of 311.848 Da, and a monoisotopic mass of 311.144073 Da .

Wissenschaftliche Forschungsanwendungen

Muscle Relaxant

Cyclobenzaprine Hydrochloride (CBH) is a well-known muscle relaxant that is widely used to relieve muscle spasms and other pain associated with acute musculoskeletal conditions .

Binding Characteristics with Human Serum Albumin

In scientific research, the binding characteristics of CBH to human serum albumin (HSA) have been studied. This research provides insights into the structure, functions, dynamics, and features of the HSA-CBH complex, which holds great importance from a pharmaceutical and biochemical viewpoint .

Biophysical and In Silico Approaches

The binding of CBH with HSA has been studied using a combination of biophysical approaches such as UV-VIS absorption, fluorescence quenching, and circular dichroism (CD) spectroscopy. Various in silico techniques, molecular docking, and molecular dynamics, were also used to gain deeper insight into the binding .

Formulation Development

Research has been conducted on the formulation development of sublingual CBH tablets. This research aims to assess the effectiveness of the permeation model in the sublingual formulation development of CBH, a promising agent for the treatment of psychological disorders .

Microsphere Formulation

CBH has been used in the formulation and evaluation of microspheres for sustained release . This application is particularly useful in providing a controlled release of the drug, improving patient compliance.

Regulatory Science and Innovation

The University of Maryland Center of Excellence in Regulatory Science and Innovation (M-CERSI), in collaboration with the Food and Drug Administration (FDA), conducted research and outreach to better understand the use of certain bulk drug substances nominated for use in compounding by outsourcing facilities under section 503B of the Federal Food, Drug, and Cosmetic Act .

Wirkmechanismus

Target of Action

Cyclobenzaprine hydrochloride is a small molecule drug that antagonizes ADRA2 , 5-HT2A receptor , and H1 receptor . These receptors are primarily located in the central nervous system, specifically within the locus coeruleus of the brainstem .

Mode of Action

Cyclobenzaprine is a 5-HT2 receptor antagonist . It relieves muscle spasm through action on the central nervous system at the brain stem, rather than targeting the peripheral nervous system or muscles themselves . It is known to mediate its effects centrally, via inhibition of tonic somatic motor function, likely through modulation of noradrenergic and serotonergic systems .

Biochemical Pathways

Cyclobenzaprine’s exact biochemical pathway remains elusive. It is known to mediate its effects centrally, via inhibition of tonic somatic motor function, likely through modulation of noradrenergic and serotonergic systems .

Pharmacokinetics

Cyclobenzaprine is extensively metabolized in the liver via both oxidative and conjugative pathways . Oxidative metabolism, mainly N-demethylation, is catalyzed primarily by CYP3A4 and CYP1A2 (with CYP2D6 implicated to a lesser extent) and is responsible for the major metabolite desmethylcyclobenzaprine . The bioavailability of cyclobenzaprine is reported to be between 33–55% .

Result of Action

The primary result of cyclobenzaprine’s action is the relief of muscle spasm associated with acute, painful musculoskeletal conditions . It reduces muscle hyperactivity in the central nervous system , thereby relieving skeletal muscle spasm of local origin without interfering with muscle function .

Action Environment

The action of cyclobenzaprine can be influenced by various environmental factors such as the patient’s medical history and underlying medical conditions. For example, patients with hepatic or renal impairment may require careful monitoring and dosage adjustments . .

Safety and Hazards

Cyclobenzaprine should not be used if you have an allergy to the medication, a certain type of thyroid disorder (hyperthyroidism), heart block, congestive heart failure, a heart rhythm disorder, or you have recently had a heart attack . Some medicines can interact with cyclobenzaprine and cause a serious condition called serotonin syndrome .

Zukünftige Richtungen

Cyclobenzaprine is usually taken for up to 2 or 3 weeks . A study aimed to assess the effectiveness of the permeation model in the sublingual formulation development of cyclobenzaprine, a promising agent for the treatment of psychological disorders .

Eigenschaften

IUPAC Name

N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-14H,7,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEAYBOGHINOKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

303-53-7 (Parent)
Record name Cyclobenzaprine hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006202239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2045105
Record name Cyclobenzaprine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobenzaprine Hydrochloride

CAS RN

6202-23-9
Record name Cyclobenzaprine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6202-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobenzaprine hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006202239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclobenzaprine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758414
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclobenzaprine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173379
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclobenzaprine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169900
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclobenzaprine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78206
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclobenzaprine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl(dimethyl)ammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.696
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOBENZAPRINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VE05JYS2P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What are the downstream effects of Cyclobenzaprine hydrochloride on muscle activity?

A1: Cyclobenzaprine hydrochloride is believed to relieve muscle spasm through a central action, although its specific mode of action remains unclear. Studies suggest it might work by reducing tonic somatic motor activity, possibly by blocking nerve impulses sent to muscles []. While it exhibits some properties of tricyclic antidepressants due to its structural similarity, it's not recognized as an effective antidepressant.

Q2: What is the molecular formula and weight of Cyclobenzaprine hydrochloride?

A2: The molecular formula of Cyclobenzaprine hydrochloride is C20H21N•HCl, and its molecular weight is 311.86 g/mol [].

Q3: Is there any spectroscopic data available for Cyclobenzaprine hydrochloride?

A3: Yes, several studies utilize spectroscopic techniques to characterize Cyclobenzaprine hydrochloride and its interactions. For instance, researchers have employed UV-spectrophotometry to develop analytical methods for quantifying Cyclobenzaprine hydrochloride in pharmaceutical formulations [, , ]. Additionally, FTIR spectroscopy has been used to investigate potential interactions between Cyclobenzaprine hydrochloride and excipients in drug formulations [].

Q4: How does Cyclobenzaprine hydrochloride perform under various storage conditions?

A4: Studies have investigated the stability of Cyclobenzaprine hydrochloride under different conditions. For example, one study evaluated its stability in a semi-topical formulation and identified various degradation products using a validated reversed-phase liquid chromatographic method []. Another study focused on developing a stability-indicating potentiometric method for determining Cyclobenzaprine hydrochloride using carbon paste ion-selective electrodes [].

Q5: Are there any known compatibility issues with common pharmaceutical excipients?

A5: Yes, research has shown that Cyclobenzaprine hydrochloride can interact with certain pharmaceutical excipients. A study utilizing HPLC, DSC, FTIR, and UV-DRS techniques revealed interactions between Cyclobenzaprine hydrochloride and several commonly used excipients, highlighting the importance of careful excipient selection during formulation development [].

Q6: What are the challenges associated with formulating Cyclobenzaprine hydrochloride?

A6: Cyclobenzaprine hydrochloride's high water solubility poses formulation challenges, particularly for developing sustained-release formulations. Researchers have explored various approaches to overcome this, including using wax matrix systems with Compritol and Hydrogenated vegetable oil [], incorporating polyethylene oxide (PEO) as a water-swellable polymer in osmotic delivery systems [, ], and developing extended-release pellets using various polymers like HPMC and ethylcellulose [, , , ].

Q7: Which analytical methods are commonly employed to quantify Cyclobenzaprine hydrochloride?

A7: Several analytical techniques are utilized to determine Cyclobenzaprine hydrochloride concentration, including:

    Q8: How is the quality of Cyclobenzaprine hydrochloride ensured during manufacturing?

    A8: Quality control and assurance measures are crucial during the development, manufacturing, and distribution of Cyclobenzaprine hydrochloride to guarantee its consistency, safety, and efficacy. These measures typically involve:

      Q9: How is Cyclobenzaprine hydrochloride absorbed and distributed in the body?

      A9: Cyclobenzaprine hydrochloride is well-absorbed following oral administration, but it undergoes extensive first-pass metabolism, which contributes to its relatively low bioavailability. Studies in healthy volunteers demonstrated that urinary excretion of total Cyclobenzaprine (unchanged drug and metabolites) was higher after oral administration compared to parenteral routes (intramuscular and intravenous), suggesting route-dependent biotransformation [].

      Q10: What is the elimination half-life of Cyclobenzaprine hydrochloride?

      A10: Cyclobenzaprine hydrochloride has a relatively short elimination half-life, ranging from 8 to 37 hours, and is primarily metabolized in the liver [].

      Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

      Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.